molecular formula C13H15ClO4 B2681622 1,5-Dimethyl 3-(4-chlorophenyl)pentanedioate CAS No. 137310-15-7

1,5-Dimethyl 3-(4-chlorophenyl)pentanedioate

Cat. No.: B2681622
CAS No.: 137310-15-7
M. Wt: 270.71
InChI Key: IFUZEAMMLJWLMK-UHFFFAOYSA-N
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Description

1,5-Dimethyl 3-(4-chlorophenyl)pentanedioate, identified by CAS number 137310-15-7, is a high-value chemical compound for scientific research and development. It is characterized as a fine, powder-like solid with the molecular formula C13H15ClO4 and a molecular weight of 270.71 g/mol . Its structure features a pentanedioate backbone esterified with methyl groups at the 1 and 5 positions and a 4-chlorophenyl substituent at the 3-position. This chemical serves as a critical building block in organic synthesis and is particularly useful in the pharmaceutical industry. Researchers utilize it as a key intermediate in the development of more complex molecules and as a standard or reference material for analyzing pharmaceutical impurities and metabolites . The compound is offered in high purity and various grades, including Reagent, Technical, and ultra-high purity forms (from 99% to 99.999%), to meet diverse laboratory requirements . For optimal stability and long-term storage, it is recommended to keep this product as a powder in a refrigerated environment at 2-8°C . It is available in multiple packaging options, from small sample sizes to bulk quantities such as palletized pails, fiber drums, and super sacks . This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 3-(4-chlorophenyl)pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO4/c1-17-12(15)7-10(8-13(16)18-2)9-3-5-11(14)6-4-9/h3-6,10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUZEAMMLJWLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)OC)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl 3-(4-chlorophenyl)pentanedioate typically involves esterification reactions. One common method is the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base, followed by esterification with methanol . The reaction conditions often include refluxing the mixture and using a catalyst such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as distillation and crystallization, helps achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl 3-(4-chlorophenyl)pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dimethyl 3-(4-chlorophenyl)pentanedioate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl 3-(4-chlorophenyl)pentanedioate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its molecular targets and pathways are essential to understand its effects fully .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 1,5-Dimethyl 3-(4-chlorophenyl)pentanedioate, differing primarily in substituents and functional groups:

Table 1: Key Structural Analogues
Compound Name Substituents/Functional Groups Synthesis Method Key Properties/Applications References
This compound - 4-Chlorophenyl (C3)
- Methyl esters (C1, C5)
Commercial synthesis (exact method not specified) Building block for organic synthesis, pharmaceuticals
3-(4-Chlorophenyl)-1,5-di-p-tolylpentane-1,5-dione - 4-Chlorophenyl (C3)
- Methylphenyl (C1, C5)
- Diketone
NaOH-mediated solvent-free condensation of 4-chlorobenzaldehyde and 4-methylacetophenone Orthorhombic crystal structure (P2₁2₁2₁), used in material science
1,5-Bis(4-chlorophenyl)-3-(4-methylphenyl)pentane-1,5-dione - Two 4-chlorophenyl (C1, C5)
- Methylphenyl (C3)
- Diketone
Grindstone chemistry (solvent-free, NaOH) Non-linear optical applications, hydrogen-bonded C(9) chains in crystal packing
Dimethyl 3-(4-fluorophenyl)pentanedioate - 4-Fluorophenyl (C3)
- Methyl esters (C1, C5)
Not specified (commercially available) Bioactive intermediate; fluorine enhances metabolic stability
1,5-Dimethyl 3-hydroxypentanedioate - Hydroxyl (C3)
- Methyl esters (C1, C5)
Not specified (commercially available) Hydroxyl group enables hydrogen bonding, used in polymer crosslinking

Crystallographic and Conformational Analysis

  • Target Compound: Limited crystallographic data are available, but related diketones exhibit distinct dihedral angles between aromatic rings. For example, 3-(4-chlorophenyl)-1,5-di-p-tolylpentane-1,5-dione shows dihedral angles of 88.37° and 68.54° between the central chlorophenyl and methylphenyl rings, indicating near-perpendicular orientations .
  • Bis(4-chlorophenyl) Diketone : The dihedral angle between two 4-chlorophenyl rings in 1,5-Bis(4-chlorophenyl)-3-(4-methylphenyl)pentane-1,5-dione is 34.45°, with puckering in the diketone backbone (C1–C5/O1/O5) stabilizing intramolecular C–H⋯O interactions .

Research Findings and Trends

Key Observations

  • Substituent Effects : Chlorine and fluorine substituents enhance thermal stability and electronic properties, while hydroxyl groups improve solubility and intermolecular interactions.
  • Synthetic Efficiency : Solvent-free methods (e.g., Grindstone chemistry) achieve higher yields (81–99%) and reduced side products compared to traditional solvent-based routes .
  • Crystal Engineering : Weak C–H⋯O and C–H⋯π interactions govern the supramolecular architectures of these compounds, influencing their melting points and solubility .

Biological Activity

1,5-Dimethyl 3-(4-chlorophenyl)pentanedioate (CAS No. 137310-15-7) is an organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The compound features a pentanedioate backbone with two methyl groups and a para-chlorophenyl substituent. Its structural formula can be represented as follows:

C13H15ClO4\text{C}_{13}\text{H}_{15}\text{ClO}_4

Synthesis methods typically involve esterification reactions or multi-step organic syntheses that utilize various reagents to introduce the chlorophenyl group and methyl substituents. Specific synthetic routes can vary, but they often leverage established organic synthesis techniques to achieve the desired compound purity and yield.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The introduction of electron-withdrawing groups like the chlorophenyl moiety enhances the antibacterial potency by increasing the lipophilicity of the molecule, facilitating membrane penetration.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli< 10 µg/mL
Related Compound AS. aureus< 5 µg/mL
Related Compound BAcinetobacter baumannii< 2 µg/mL

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have demonstrated that derivatives of pentanedioates can inhibit tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells via mitochondrial pathways. For example, compounds with similar structures have been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Case Study:
In a study involving tumor-bearing mice treated with pentanedioate derivatives, significant reductions in tumor size were observed compared to control groups. The treatment led to enhanced survival rates, indicating potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Compounds with similar functional groups have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This activity is crucial for developing treatments for chronic inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption: The hydrophobic nature of the chlorophenyl group allows the compound to integrate into bacterial membranes, leading to cell lysis.
  • Apoptosis Induction: In cancer cells, it may activate caspase pathways leading to programmed cell death.
  • Cytokine Modulation: It may influence signaling pathways involved in inflammation, reducing cytokine release.

Q & A

Q. What solvent-free synthetic methodologies are optimal for preparing 1,5-Dimethyl 3-(4-chlorophenyl)pentanedioate with high yield?

Answer: The "Grindstone Chemistry" approach enables solvent-free synthesis via mechanochemical Michael addition. Key steps include:

  • Mixing 4-chlorophenyl ketone and methyl acrylate derivatives with NaOH as a catalyst.
  • Grinding reactants in a mortar for 30–60 minutes to initiate exothermic reactions.
  • Yields of 75–85% are achievable with minimal side products, as demonstrated for analogous 1,5-diketones .
  • Purification via recrystallization (ethanol/water) ensures high purity.

Q. How should researchers characterize the structural conformation of this compound using spectroscopic and crystallographic methods?

Answer:

  • Spectroscopy: Use 1H^1H NMR to confirm methyl ester protons (δ 3.6–3.8 ppm) and aromatic protons (δ 7.2–7.5 ppm). IR spectroscopy identifies C=O stretches (~1700 cm1^{-1}) and C-Cl bonds (~750 cm1^{-1}) .
  • Crystallography: Employ single-crystal X-ray diffraction with SHELXL refinement. For analogous compounds, torsion angles (e.g., C1–C2–C3–C4 = 72.49°) and C=O bond lengths (1.212 Å) confirm backbone geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Answer: Address discrepancies using SHELXL’s iterative refinement tools:

  • Analyze residual electron density maps to identify misplaced atoms.
  • Validate hydrogen bonding (e.g., C4–H4A⋯O1 interactions at 2.40 Å) and torsion angles (e.g., C2–C3–C4–C5 = -179.02°) to ensure conformational accuracy .
  • Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions.

Q. What intermolecular interactions dominate the crystal packing of structurally related 1,5-diketones?

Answer: Weak non-covalent interactions stabilize the lattice:

  • C–H⋯O Hydrogen Bonds: Form C(9) chains (e.g., C16–H16⋯O5 at 2.96 Å) .
  • C–H⋯π Interactions: Involving chlorophenyl rings (3.4–3.6 Å distances) .
  • Van der Waals Forces: Contribute to layered stacking, relevant for organic semiconductor applications.

Q. What computational strategies predict the optoelectronic properties of this compound for materials science?

Answer: Density Functional Theory (DFT) models:

  • Calculate HOMO-LUMO gaps (e.g., 3.2 eV for similar diketones) to estimate conductivity.
  • Simulate UV-Vis spectra (λmax_{\text{max}} ~350 nm) to align with experimental data .
  • Optimize substituents (e.g., electron-withdrawing Cl) to enhance nonlinear optical (NLO) responses.

Methodological Guidance

Q. How to analyze trace metabolites or degradation products of this compound in environmental samples?

Answer: Use gas chromatography/flame photometric detection (GC/FPD):

  • Hydrolyze samples with NaOH to release the pentanedioate moiety.
  • Derivatize with diazomethane to form dimethyl esters.
  • Purify via silica gel chromatography and quantify with GC/FPD (LOQ: 0.05 ppm) .

Q. Table 1. Structural and Crystallographic Parameters from Analogous Compounds

ParameterValue (Example)Implications for Target Compound
C=O Bond Length 1.212 Å Confirms keto tautomer dominance.
C–Cl Bond Length 1.742 Å Suggests weak resonance with aryl rings.
Dihedral Angle (Ar–Ar) 34.45° Non-planar conformation enhances solubility.
Intramolecular C–H⋯O 2.40 Å Stabilizes puckered backbone.

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